Azido-PEG7-amine

Catalog No.
S520297
CAS No.
1333154-77-0
M.F
C16H34N4O7
M. Wt
394.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG7-amine

CAS Number

1333154-77-0

Product Name

Azido-PEG7-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C16H34N4O7

Molecular Weight

394.46 g/mol

InChI

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2

InChI Key

VZKXLNRXAFTBOW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG7-amine, Amino-PEG7-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Description

The exact mass of the compound Azido-PEG7-amine is 394.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation with Click Chemistry

Azido-PEG7-amine is a popular linker for bioconjugation reactions utilizing click chemistry []. The azide group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules []. This reaction forms a stable triazole linkage, creating a covalent bond between Azido-PEG7-amine and the target molecule.

Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur when the target molecule contains strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups []. SPAAC offers advantages like faster reaction rates and reduced dependence on copper catalysts.

Due to the ease and efficiency of click chemistry, Azido-PEG7-amine is a versatile tool for attaching various functionalities to biomolecules like antibodies, proteins, and nanoparticles [].

PEGylation for Improved Biomolecule Properties

The PEG spacer in Azido-PEG7-amine offers several benefits when conjugated to biomolecules:

  • Increased Water Solubility: PEG is a hydrophilic polymer, and its presence enhances the water solubility of the conjugated biomolecule. This improved solubility is crucial for in vivo applications and facilitates handling in aqueous buffers often used in biological research.
  • Reduced Immunogenicity: PEGylation can mask the immunogenic regions of a biomolecule, making it less recognizable by the immune system. This reduction in immunogenicity is particularly important for therapeutic applications where repeated administration might be necessary.
  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a biomolecule, influencing its distribution and elimination in the body. This modification can be used to improve the circulation time of drugs or imaging agents in the body.

Azido-PEG7-amine is a heterofunctional compound characterized by the presence of an azide group and an amine group, linked by a seven-unit polyethylene glycol (PEG) chain. Its chemical structure can be represented as 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine. This compound is notable for its applications in click chemistry, particularly in the development of antibody-drug conjugates and proteolysis-targeting chimeras. The azide functionality allows it to participate in copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions, facilitating the formation of stable triazole linkages essential for various biochemical applications .

Azido-PEG7-amine acts as a linker molecule in bioconjugation. It covalently attaches biomolecules (e.g., antibodies, drugs) with different functionalities through its azide and amine groups. The PEG spacer provides crucial benefits like improved water solubility, reduced aggregation, and potentially enhanced circulation time in biological systems [].

While comprehensive data on Azido-PEG7-amine's specific hazards might be limited, it's generally recommended to handle following standard laboratory safety protocols:

  • Wear gloves, eye protection, and protective clothing when handling.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction facilitates the formation of a stable triazole linkage when the azide group reacts with an alkyne in the presence of a copper catalyst. This reaction is widely utilized in bioconjugation and polymer chemistry .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Unlike CuAAC, this reaction does not require a catalyst. It occurs between the azide group and a strained alkyne, such as dibenzocyclooctyne or bicyclononyne, resulting in a stable triazole linkage .

These reactions are crucial for synthesizing complex biomolecules and modifying surfaces in various applications.

Azido-PEG7-amine exhibits significant biological activity primarily through its role as a linker in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. The azide group enables selective targeting of specific cells, influencing cellular functions such as signaling pathways and gene expression. While specific cellular effects of Azido-PEG7-amine are not extensively documented, its incorporation into larger constructs like antibody-drug conjugates enhances their therapeutic efficacy by enabling targeted delivery of cytotoxic agents to cancer cells .

The synthesis of Azido-PEG7-amine typically involves the following steps:

  • Starting Materials: The process begins with a polyethylene glycol precursor and an azide-containing reagent.
  • Reaction Conditions: The reaction is generally conducted in solvents such as dimethyl sulfoxide under controlled conditions to facilitate the reaction.
  • Purification: Following synthesis, the product is purified using techniques like column chromatography to obtain high-purity Azido-PEG7-amine.

In industrial settings, large-scale synthesis may involve automated systems to optimize yield and purity .

Azido-PEG7-amine has diverse applications across various fields:

  • Bioconjugation: It serves as a crosslinking reagent for attaching biomolecules through click chemistry.
  • Drug Delivery: The compound is utilized in developing targeted drug delivery systems, particularly in cancer therapy.
  • Hydrogels: It can be incorporated into PEG hydrogels for biomedical applications.
  • Surface Functionalization: Azido-PEG7-amine is used to modify surfaces for enhanced biocompatibility or specific binding properties .

The interaction studies involving Azido-PEG7-amine primarily focus on its reactivity with alkyne-containing molecules via click chemistry. These studies demonstrate its ability to form stable triazole linkages that are critical for constructing complex biomolecular architectures. The effectiveness of these interactions is influenced by environmental factors such as pH and temperature, which can affect reaction kinetics and product stability .

Several compounds share structural similarities with Azido-PEG7-amine, each possessing unique characteristics:

Compound NameFunctional GroupsUnique Features
Azido-PEG8-acidAzide, Carboxylic AcidContains a carboxylic acid for amide bond formation
Azido-dPEG4-aminoAzide, AmineShorter PEG chain (four units), used in similar applications
Azido-BiotinAzide, BiotinBiotin functionality allows for strong binding to streptavidin
Azido-PEG12-alcoholAzide, AlcoholLonger PEG chain (twelve units), enhancing solubility and flexibility

Azido-PEG7-amine stands out due to its balanced length of the PEG chain and dual functional groups that facilitate both bioconjugation and drug delivery applications effectively .

Azido-PEG7-amine, chemically known as 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine, represents a heterobifunctional polyethylene glycol derivative with significant applications in bioconjugation chemistry [7]. The industrial-scale synthesis of this compound requires carefully optimized protocols to ensure high purity, yield, and reproducibility [2]. The compound features a seven-unit polyethylene glycol chain with an azide group at one terminus and an amine group at the other, making it particularly valuable for click chemistry applications [3] [6].

PEG-Azide Coupling Strategies

The synthesis of Azido-PEG7-amine typically begins with the preparation of azido-functionalized polyethylene glycol intermediates through several established coupling strategies [3]. One predominant approach involves the activation of hydroxyl-terminated polyethylene glycol through mesylation or tosylation, followed by nucleophilic substitution with sodium azide [15] [17].

The mesylate activation pathway proceeds through the reaction of polyethylene glycol with methanesulfonyl chloride in the presence of triethylamine, typically conducted at low temperatures (-10°C to 0°C) to control the reaction kinetics [18]. This activation creates an excellent leaving group for subsequent nucleophilic substitution [2]. The reaction is typically performed in dichloromethane under anhydrous conditions to prevent side reactions [18].

PEG-OH + CH₃SO₂Cl → PEG-OSO₂CH₃ + HCl

Following activation, the mesylate-activated polyethylene glycol undergoes nucleophilic substitution with sodium azide in dimethylformamide at elevated temperatures (80°C) to yield the azido-terminated polyethylene glycol [2] [17]. This reaction typically requires 24-48 hours for complete conversion [2].

PEG-OSO₂CH₃ + NaN₃ → PEG-N₃ + Na⁺OSO₂CH₃⁻

For industrial-scale production, reactor design considerations are critical to maintain reaction efficiency and safety [21]. Glass-lined vessels are preferred over stainless steel to minimize potential catalytic decomposition of azide intermediates [12]. Temperature control systems must be robust to prevent localized hot spots that could lead to decomposition or side reactions [12] [21].

An alternative approach utilizes tosylate activation instead of mesylation, which offers improved stability of the activated intermediate [17]. The tosylate group provides similar leaving group capabilities while being less reactive toward hydrolysis, which can be advantageous for large-scale production [15] [17].

Activation MethodAdvantagesReaction ConditionsConversion Rate
Mesylate ActivationFaster reaction kinetics-10°C to 0°C, CH₂Cl₂, Et₃N>95%
Tosylate ActivationImproved intermediate stability0°C to 25°C, CH₂Cl₂, Et₃N>90%

Amine Group Functionalization Techniques

The introduction of the amine functionality to create Azido-PEG7-amine can be accomplished through several synthetic routes, each with distinct advantages for industrial-scale production [2] [4].

One efficient approach involves the reduction of the azide group in α,ω-diazido polyethylene glycol to selectively convert one azide terminus to an amine while preserving the other [2]. This selective reduction can be achieved using zinc in the presence of ammonium chloride, which offers a safer alternative to traditional phosphine-based reducing agents for large-scale synthesis [2] [15].

N₃-PEG-N₃ + Zn/NH₄Cl → H₂N-PEG-N₃ + N₂

The zinc reduction method typically employs a biphasic system of tetrahydrofuran and water, with the reaction proceeding at 80°C for 48-72 hours [2]. This approach yields the desired amino-azido polyethylene glycol with conversion rates exceeding 95% and isolated yields of 74-95% [2].

An alternative method involves enzyme-catalyzed amine functionalization using Candida antarctica lipase B (CALB) to catalyze the esterification of tert-butyloxycarbonyl (tBOC)-protected amino acids with hydroxyl-terminated polyethylene glycol [4]. Following esterification, deprotection yields the amine-functionalized polyethylene glycol [4]. This enzymatic approach offers high selectivity and mild reaction conditions, though it may be less amenable to industrial-scale production due to enzyme cost and stability considerations [4].

For direct conversion of hydroxyl-terminated polyethylene glycol to amine-terminated derivatives, a catalytic amination approach using aqueous ammonia at elevated temperatures has been reported [2]. However, this method shows decreased conversion efficiency with increasing molecular weight and may not be optimal for Azido-PEG7-amine synthesis [2].

Amine Functionalization MethodReaction ConditionsAdvantagesConversion Rate
Zinc/NH₄Cl Reduction80°C, THF/H₂O, 48-72hSafer than phosphine reagents, simple workup>95%
Enzymatic Esterification25-40°C, organic solvent, CALBHigh selectivity, mild conditions>90% for β-Alanine
Catalytic AminationHigh temperature, aqueous NH₃One-step process88% for low MW PEG

Purification and Quality Control Standards

The purification of Azido-PEG7-amine presents significant challenges due to the polar nature of polyethylene glycol derivatives and the need to remove unreacted starting materials, byproducts, and potential contaminants [22]. Industrial-scale purification protocols must balance efficiency, yield, and product quality [12].

Column chromatography represents a common purification method for polyethylene glycol derivatives, though the high polarity of these compounds necessitates specialized solvent systems [22]. For Azido-PEG7-amine purification, a chloroform-methanol (10:1) solvent system has proven effective, with the addition of 1% aqueous concentrated ammonia to address the free amine group [22]. However, column chromatography often results in significant product streaking and distribution across multiple fractions, reducing overall yield [22].

For industrial-scale production, liquid-liquid extraction offers a more practical purification approach [2]. Following the zinc reduction of azido-terminated polyethylene glycol, the reaction mixture is treated with sodium hydroxide solution and extracted with dichloromethane [2]. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the purified Azido-PEG7-amine [2].

Quality control standards for Azido-PEG7-amine typically specify a minimum purity of 90-95% as determined by high-performance liquid chromatography (HPLC) [7] [8]. Commercial standards often employ nonaqueous titration as a complementary purity assessment method, with specifications requiring a minimum purity of 90.0% [8].

Quality ParameterSpecificationAnalytical Method
AppearanceColorless to light yellow clear liquidVisual inspection
Purity≥90.0%HPLC area%
Purity≥90.0%Nonaqueous titration
Structure ConfirmationConsistent with expected structureNuclear Magnetic Resonance

Storage conditions for purified Azido-PEG7-amine typically require freezing (-20°C) under inert gas to prevent degradation [8]. The compound exhibits sensitivity to light, moisture, and heat, necessitating appropriate packaging and handling protocols for industrial production [8] [13].

Advanced Analytical Characterization

NMR Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for the structural characterization and purity assessment of Azido-PEG7-amine [8] [13]. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the molecular structure, functional group integrity, and potential impurities [14].

The ¹H NMR spectrum of Azido-PEG7-amine typically shows characteristic signals for the polyethylene glycol backbone, appearing as a complex multiplet in the range of 3.5-3.7 ppm [14]. The methylene protons adjacent to the azide group (N₃-CH₂-) typically appear as a triplet at approximately 3.4 ppm, while the methylene protons adjacent to the amine group (H₂N-CH₂-) show a triplet at approximately 2.8-3.0 ppm [14] [10].

One challenge in the NMR analysis of Azido-PEG7-amine is that the methylene protons adjacent to the azide group can be partially obscured by the polyethylene glycol backbone signals [14]. To address this limitation, a click chemistry derivatization approach has been developed to facilitate quantitative end-group analysis [14]. This method involves reacting the azide group with an alkyne to form a 1,2,3-triazole adduct, which produces a characteristic triazole proton signal well-separated from the polyethylene glycol backbone signals [14] [10].

The ¹³C NMR spectrum provides complementary structural information, with the polyethylene glycol backbone carbons appearing in the range of 70-72 ppm [6]. The carbon adjacent to the azide group typically appears at approximately 50-51 ppm, while the carbon adjacent to the amine group shows a signal at approximately 41-42 ppm [6] [14].

For industrial quality control purposes, NMR spectroscopy serves as a definitive method for confirming the structure of Azido-PEG7-amine and assessing functional group integrity [8] [13]. Commercial specifications typically require that the NMR spectrum be "consistent with structure" to pass quality control requirements [8] [13].

HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) represents the gold standard for purity assessment of Azido-PEG7-amine in industrial settings [7] [8]. HPLC analysis provides quantitative information about product purity, potential impurities, and batch-to-batch consistency [11].

Reversed-phase HPLC using a polyethylene glycol stationary phase has proven particularly effective for the analysis of polyethylene glycol derivatives like Azido-PEG7-amine [11]. This stationary phase provides specific selectivity for compounds with different polarities, allowing for efficient separation of the target compound from potential impurities [11].

A typical HPLC method for Azido-PEG7-amine analysis employs isocratic elution with a mobile phase consisting of water with a small percentage (0.04%) of triethylamine [11]. The addition of triethylamine improves peak shape and resolution by minimizing secondary interactions between the amine functionality and the stationary phase [11] [20].

For detection, ultraviolet (UV) absorption at 210-220 nm is commonly employed, though this wavelength range primarily detects the azide functionality rather than the polyethylene glycol backbone [11]. For more comprehensive detection, especially for potential impurities lacking strong UV chromophores, evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) may be employed [20].

Mass spectrometry coupled with liquid chromatography (LC-MS) offers enhanced characterization capabilities for Azido-PEG7-amine, particularly for identifying potential impurities and degradation products [20]. A novel approach involving post-column addition of diethylmethylamine or triethylamine has been developed to enhance the ionization of polyethylene glycol derivatives for mass spectrometric analysis [20].

For industrial quality control, HPLC purity assessment typically specifies a minimum purity of 90-95% based on peak area percentage [7] [8]. This specification ensures consistent product quality and performance in downstream applications [7] [8].

HPLC ParameterTypical Conditions
ColumnPEG reversed-phase stationary phase
Mobile PhaseWater with 0.04% triethylamine
Flow Rate1.0 mL/min
Temperature30°C
DetectionUV at 210-220 nm
Minimum Purity Specification≥90.0% area%

The molecular architecture of Azido-PEG7-amine (23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine) exhibits a distinctive linear arrangement that fundamentally influences its physicochemical properties and biological functionality. The compound possesses a molecular formula of C₁₆H₃₄N₄O₇ with a molecular weight of 394.46 g/mol, featuring a seven-unit polyethylene glycol spacer connecting terminal azide and amine functional groups [1] [2] [3].

Azide Group Geometry

The azide functional group in Azido-PEG7-amine adopts a linear configuration characterized by a nearly collinear arrangement of the three nitrogen atoms. Quantum mechanical calculations reveal that the nitrogen-nitrogen-nitrogen bond angle measures between 172° and 174°, approaching the ideal linear geometry of 180° [4] [5] [6]. The azide group demonstrates specific geometric parameters with nitrogen-nitrogen bond lengths of 1.230-1.234 Å, consistent with the resonance-stabilized structure featuring both single and double bond character [5]. The carbon-azide bond length ranges from 1.421 to 1.491 Å, depending on the hybridization state of the attached carbon atom [5].

Polyethylene Glycol Spacer Conformation

The seven-unit polyethylene glycol spacer exhibits remarkable conformational flexibility due to the presence of multiple rotatable carbon-carbon and carbon-oxygen bonds throughout the ethylene glycol repeating units. Molecular dynamics simulations demonstrate that the PEG7 chain adopts predominantly extended conformations in aqueous solution, with an end-to-end distance of approximately 28.8 Å under fully extended conditions [7] [8] [9]. The radius of gyration typically ranges from 8 to 12 Å, indicating a moderately extended coil conformation that maximizes the accessibility of both terminal functional groups [8] [9].

The conformational behavior of the PEG7 spacer is significantly influenced by intramolecular hydrogen bonding patterns. Each ethylene glycol unit can participate in hydrogen bonding with adjacent ether oxygen atoms, leading to preferred gauche conformations around the oxygen-carbon-carbon-oxygen dihedral angles [10]. This conformational preference enhances the overall hydrophilicity of the molecule and contributes to its favorable solvation properties in aqueous media [11].

Amine Group Geometry

The terminal amine group exhibits tetrahedral geometry around the nitrogen atom, with carbon-nitrogen bond lengths of 1.470-1.477 Å [5]. The amine functionality retains its basic character, with the nitrogen lone pair readily available for hydrogen bonding interactions and nucleophilic reactions [12] [13]. The spatial orientation of the amine group relative to the PEG chain allows for optimal accessibility while minimizing steric hindrance during chemical conjugation reactions.

Molecular Flexibility and Dynamics

The overall molecular architecture of Azido-PEG7-amine permits substantial conformational flexibility, enabling the molecule to adopt various three-dimensional arrangements depending on the local chemical environment. The PEG spacer acts as a dynamic linker that can extend, contract, and rotate to accommodate different binding geometries while maintaining the reactivity of both terminal functional groups [7] [11] [9]. This flexibility is crucial for the compound's function as a bifunctional crosslinking reagent in bioconjugation applications.

Polyethylene Glycol Chain Length-Dependent Solubility Profiles

The solubility characteristics of Azido-PEG7-amine are profoundly influenced by the length and hydrophilic nature of the polyethylene glycol spacer, creating a unique solubility profile that distinguishes it from shorter or longer PEG analogues. The seven-unit PEG chain represents an optimal balance between hydrophilicity and molecular flexibility that enhances solubility across multiple solvent systems [14].

Aqueous Solubility Characteristics

Azido-PEG7-amine demonstrates excellent aqueous solubility, with measured values of 100-120 mg/mL in pure water and up to 120 mg/mL in phosphate-buffered saline [14]. This high aqueous solubility results from the hydrophilic nature of the polyethylene glycol backbone, which forms extensive hydrogen bonding networks with water molecules. Each ethylene glycol unit can coordinate with approximately two water molecules, creating a hydration shell that effectively solubilizes the entire molecule [11] [15].

The solubility behavior exhibits positive temperature dependence, with increased dissolution rates observed at elevated temperatures. This temperature effect reflects the enhanced molecular motion and disruption of hydrogen bonding networks that facilitate the dissolution process [15]. The compound requires ultrasonication for complete dissolution in water, indicating the presence of intermolecular associations that must be disrupted through mechanical agitation [14].

Organic Solvent Compatibility

The compound demonstrates broad solubility in polar organic solvents, including dimethyl sulfoxide (100 mg/mL), dimethylformamide, tetrahydrofuran, acetonitrile, and dichloromethane [16] [14]. This versatility in organic solvents stems from the amphiphilic character of the molecule, where the PEG backbone provides polar interactions while the terminal functional groups contribute to the overall polarity [16].

In alcoholic solvents, Azido-PEG7-amine shows moderate to limited solubility. Methanol and chloroform exhibit slight solubility, while ethanol demonstrates intermediate solubility characteristics [17] [18]. The reduced solubility in lower alcohols likely results from competitive hydrogen bonding between the alcohol solvent and the PEG chain, leading to less favorable solvation conditions.

Chain Length Dependence

Comparative analysis of polyethylene glycol oligomers reveals that the seven-unit chain length represents a transition point in solubility behavior. Shorter PEG chains (n<5) typically exhibit reduced aqueous solubility due to insufficient hydrophilic character to overcome the hydrophobic contributions of the terminal groups [8] [9]. Conversely, longer PEG chains (n>10) may experience decreased solubility in some organic solvents due to increased molecular weight and enhanced hydrophilic character [8] [9].

The PEG7 chain length provides optimal solubility characteristics by maintaining sufficient hydrophilicity for aqueous compatibility while retaining adequate organic solvent miscibility for synthetic applications. This balance is particularly important for bioconjugation reactions that may require organic co-solvents or mixed solvent systems [19] [20].

Temperature and pH Effects

The solubility of Azido-PEG7-amine demonstrates complex temperature dependence that varies with the solvent system. In aqueous solutions, solubility increases with temperature due to enhanced molecular motion and reduced hydrogen bonding strength [20] [21]. However, the compound exhibits stability across a wide pH range, with both the azide and amine functional groups maintaining their chemical integrity under physiological conditions [22].

Thermal stability studies indicate that the PEG7 chain maintains its structural integrity up to temperatures of approximately 200°C, beyond which thermal degradation begins to occur [21]. This thermal stability ensures consistent solubility properties across typical storage and handling conditions while providing adequate stability for most synthetic transformations.

Azide-Amine Spatial Orientation Effects

The spatial arrangement and relative orientation of the azide and amine functional groups in Azido-PEG7-amine create unique geometric constraints and opportunities that significantly influence the compound's reactivity patterns, selectivity, and utility in bioconjugation applications. The polyethylene glycol spacer serves not merely as an inert linker but as an active architectural element that modulates the spatial relationship between the two reactive termini [4] [23] [24].

Geometric Constraints and Flexibility

The seven-unit polyethylene glycol spacer imposes specific geometric constraints while simultaneously providing substantial conformational flexibility. Under fully extended conditions, the azide and amine groups are separated by approximately 28.8 Å, representing the maximum possible distance between reactive sites [25]. However, the inherent flexibility of the PEG chain allows for significant conformational variation, with the end-to-end distance capable of contracting to approximately 15-20 Å under compact conformations [8] [9].

This conformational flexibility enables the molecule to adapt to various binding geometries and steric requirements during chemical reactions. The azide group maintains its linear geometry (172-174° bond angle) regardless of the overall molecular conformation, ensuring optimal reactivity for click chemistry applications [4] [5]. Similarly, the amine group retains its tetrahedral geometry and nucleophilic character across all accessible conformations [12] [13].

Steric Accessibility and Hindrance

The spatial separation provided by the PEG7 spacer effectively eliminates intramolecular interactions between the azide and amine functional groups under physiological conditions. This separation prevents competitive reactions and ensures that each functional group can participate independently in bioconjugation reactions without interference from the opposing terminus [23] [24]. The minimal steric hindrance allows both functional groups to maintain full reactivity and accessibility to their respective reaction partners.

The extended conformation of the PEG spacer maximizes the accessibility of both terminal groups to potential reaction partners. Molecular dynamics simulations demonstrate that the azide and amine groups spend the majority of their time in solvent-accessible conformations, with minimal shielding from the PEG backbone [7] [10]. This accessibility is crucial for efficient bioconjugation reactions where the reactive groups must approach and interact with larger biomolecular targets.

Electronic and Solvation Effects

The polyethylene glycol spacer influences the electronic environment and solvation patterns surrounding both functional groups through its extensive hydrogen bonding network with water molecules. The ether oxygen atoms within the PEG chain create a hydrophilic microenvironment that enhances the solvation of both the azide and amine groups [7] [10]. This enhanced solvation facilitates reaction kinetics by reducing activation barriers and improving the approach of reaction partners.

The azide group benefits from the hydrophilic environment created by the PEG spacer, which increases its effective concentration in aqueous solution and enhances its reactivity toward electron-deficient alkynes in click chemistry reactions [4]. The linear geometry of the azide group, combined with its optimal solvation, creates favorable conditions for copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions [4] [22].

Conformational Dynamics and Reaction Kinetics

The conformational dynamics of the PEG7 spacer play a crucial role in determining reaction kinetics and selectivity. The rapid interconversion between extended and compact conformations allows the molecule to explore multiple reactive geometries during the course of a reaction, increasing the probability of productive encounters with reaction partners [7] [9]. This conformational sampling is particularly important for reactions involving large biomolecular targets where optimal binding geometries may be sterically demanding.

The amine terminus demonstrates enhanced reactivity due to its favorable spatial orientation and reduced steric hindrance. The basicity of the amine group remains largely unaffected by the presence of the distant azide group, allowing for efficient participation in amide coupling reactions, reductive amination, and other nucleophilic substitution processes [12] [13]. The spatial separation ensures that the electronic properties of each functional group remain largely independent, preventing any deleterious electronic interactions that might reduce reactivity.

Implications for Bioconjugation Applications

The spatial orientation effects observed in Azido-PEG7-amine have significant implications for its performance as a bifunctional crosslinking reagent. The optimal spacing between functional groups allows for the simultaneous attachment of two different biomolecular partners without steric interference [23] [24]. This capability is particularly valuable in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras where precise spatial control is essential for biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

394.24274944 g/mol

Monoisotopic Mass

394.24274944 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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